REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7](=[O:15])[C:6]=1[CH:16]=[CH2:17])=[O:4].BrBr.C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]2[O:15][CH:17]=[CH:16][C:6]=12)=[O:4]
|
Name
|
Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(C(NC2=CC=CC=C12)=O)C=C
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
6.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4.5 hour
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the residue
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with toluene/ethyl acetate/methanol 4:1:1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C2C(=NC3=CC=CC=C13)OC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |